REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6]C=1C#N.[OH-:11].[K+].C(OCCO[CH2:19][CH2:20][OH:21])C>>[F:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:19]=1[C:20]([OH:21])=[O:11] |f:1.2|
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
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105 mL
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Type
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reactant
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Smiles
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C(C)OCCOCCO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed under nitrogen for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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The product was extracted with EtOAc
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Type
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WASH
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Details
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the organic layer was washed 3 times with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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CUSTOM
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Details
|
The crude mixture was purified on silica using a 0-3% acetic acid/toluene gradient
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Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=O)O)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |